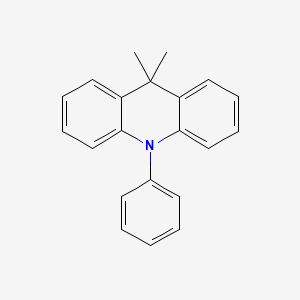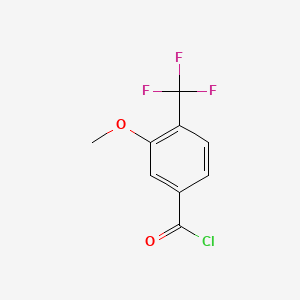
9,9-Dimetil-10-fenil-9,10-dihidroacridina
Descripción general
Descripción
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is an organic compound with the molecular formula C21H19N. It is characterized by its white to light yellow crystalline appearance and is known for its stability at room temperature . This compound is notable for its applications in various fields, including organic electronics and fluorescence studies.
Aplicaciones Científicas De Investigación
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent luminescent properties.
Fluorescence Studies: The compound’s unique fluorescence characteristics make it suitable for use as a fluorescent dye in biological imaging and microscopy.
Catalysis: It serves as a catalyst in various organic reactions, including the synthesis of amides and esters.
Material Science: Its stability and electronic properties are leveraged in the design of new materials for electronic and photonic applications.
Mecanismo De Acción
Target of Action
The primary target of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is in the field of organic electronics, specifically as a component in thermally activated delayed fluorescence (TADF) devices . It is used as a blue dopant material in TADF-OLED devices .
Mode of Action
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine: interacts with its targets by exhibiting bipolar charge-transporting capability and high photoluminescence quantum yields (PLQYs) . This compound has a rather broad blue emission nature with a full width at half-maximum of approximately 80 nm, and a short-lived excited state (approximately 3.0 µs in solid films) .
Biochemical Pathways
The biochemical pathways affected by 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine are primarily related to the generation of light in TADF-OLED devices . The compound’s high PLQYs contribute to its effectiveness in these devices .
Pharmacokinetics
While specific ADME properties for 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine are not readily available, it’s known that this compound has a molecular weight of 285.382 Da , which may influence its bioavailability in certain applications.
Result of Action
The result of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine ’s action is the production of blue light in TADF-OLED devices . Its high PLQYs and bipolar charge-transporting capability contribute to the high brightness and good electroluminescence efficiencies of these devices .
Action Environment
The action of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine can be influenced by environmental factors such as the host material in TADF-OLED devices . For instance, the PLQYs of blue-emitting 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine can be increased from 0.80 to 0.90 by changing the host from mCP to bis(2-(diphenylphosphino)phenyl)ether oxide (DPEPO) .
Análisis Bioquímico
Biochemical Properties
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine plays a significant role in biochemical reactions, particularly as a fluorescent dye and a potential inhibitor of certain enzymes. It interacts with various biomolecules, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can alter the conformation and function of the biomolecules, making 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine a valuable tool in biochemical assays and imaging techniques .
Cellular Effects
The effects of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine exerts its effects through several mechanisms. It can bind to specific sites on proteins and nucleic acids, leading to inhibition or activation of enzymatic activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Furthermore, 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine can induce conformational changes in biomolecules, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine can change over time. The compound is relatively stable at room temperature but may degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect cellular signaling pathways. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a certain dosage is required to elicit significant biological responses .
Metabolic Pathways
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also affect its bioavailability and overall biological activity .
Transport and Distribution
Within cells and tissues, 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the nucleus or mitochondria, depending on its chemical properties and the presence of targeting signals. These interactions can influence the compound’s localization and its ability to exert biological effects .
Subcellular Localization
The subcellular localization of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is critical for its activity and function. The compound can be directed to specific organelles through post-translational modifications or targeting signals. For example, it may be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. Alternatively, it may accumulate in the nucleus, influencing gene expression and DNA repair processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine typically involves the following steps :
Starting Materials: The synthesis begins with benzophenone and N,N-dimethylaniline.
Reaction with Lithium Reagents: Benzophenone is reacted with lithium diisopropylamide (LDA) to form a lithium enolate intermediate.
Cyclization: The intermediate undergoes cyclization with N,N-dimethylaniline to form the acridine ring structure.
Final Product Formation: The final step involves the methylation of the acridine ring to yield 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products:
Oxidation Products: Acridone derivatives.
Reduction Products: Dihydroacridine derivatives.
Substitution Products: Various substituted acridine compounds.
Comparación Con Compuestos Similares
9,9-Dimethyl-9,10-dihydroacridine: Similar in structure but lacks the phenyl group.
10-Phenyl-10H-phenothiazine-5,5-dioxide: Shares similar electronic properties but has a different core structure.
Uniqueness: 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is unique due to its combination of the acridine ring with a phenyl group and two methyl groups at the 9-position. This structure imparts distinct electronic and luminescent properties, making it highly valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
9,9-dimethyl-10-phenylacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-21(2)17-12-6-8-14-19(17)22(16-10-4-3-5-11-16)20-15-9-7-13-18(20)21/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUEZIFXPDRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine considered a promising material for OLEDs?
A: 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine exhibits properties that make it suitable as a donor component in thermally activated delayed fluorescence (TADF) emitters, crucial for efficient OLEDs. [, ] Its structure facilitates charge transfer processes, and its high triplet energy levels allow for efficient energy transfer to emissive layers in OLED devices. []
Q2: How does the rigidity of the molecule contribute to its effectiveness in OLEDs?
A: Studies have shown that incorporating 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine into rigid, π-stacked structures enhances its performance in OLEDs. [] This rigid configuration promotes aggregation-induced emission enhancement (AIEE), where the molecule emits light more efficiently in the solid state, improving device efficiency. []
Q3: What role does the 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine moiety play in designing blue TADF emitters?
A: 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine acts as an effective electron donor when paired with suitable acceptor units in TADF emitters. [, , ] By adjusting the acceptor unit and the linker between donor and acceptor, researchers can fine-tune the emission color towards the blue region, which is crucial for achieving high-quality displays. [, ]
Q4: What computational methods are used to study 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine and its derivatives for OLED applications?
A: Researchers utilize Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to understand the electronic and optical properties of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine-based molecules. [, ] These simulations help predict crucial parameters like singlet-triplet energy gaps (ΔEST) and radiative decay rates, guiding the design of efficient TADF emitters. [, ]
Q5: Have OLED devices been fabricated using 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine-based emitters?
A: Yes, researchers have successfully incorporated 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine-based emitters into OLED devices. [, ] Notably, a study utilizing a π-stacked 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine derivative achieved an impressive external quantum efficiency (EQE) of 28.4%, highlighting its potential for high-performance OLED applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)
![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)






![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)




